

# Comprehensive Technical Guide: Characterization of 2-Amino-N,N- dimethylpentanamide

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## Compound of Interest

Compound Name: 2-amino-N,N-  
dimethylPentanamide  
Cat. No.: B13432199

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## Executive Summary

**2-Amino-N,N-dimethylpentanamide** (CAS: 197803-19-3 for free base; 2197409-23-5 for HCl salt) is a specialized

-amino amide derivative of Norvaline.<sup>[1][2][3][4][5]</sup> It serves as a critical chiral building block in the synthesis of peptidomimetics and novel small-molecule therapeutics. Unlike simple amino acids, the

-dimethyl amide moiety imparts unique lipophilicity and metabolic stability, making it a valuable pharmacophore scaffold.

This guide details a rigorous analytical framework for the structural validation, impurity profiling, and enantiomeric resolution of this compound. It moves beyond basic identification to address specific physicochemical challenges, such as amide bond rotamerism and chiral integrity.

## Part 1: Chemical Identity & Physicochemical Profile

## Structural Nomenclature

- IUPAC Name: 2-amino-ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-dimethylpentanamide[1][2][3][6][7]

- Common Synonyms:

-Dimethylnorvalinamide; 2-Amino-valeric acid dimethylamide.

- Molecular Formula:

[6][8][9]

- Molecular Weight: 144.21 g/mol [8][9]

- Chiral Center: Carbon-2 (

-carbon). The compound exists as (S)- and (R)- enantiomers.[10][11]

## Critical Properties Table

Property	Value / Description	Analytical Relevance
Physical State	Viscous oil (Free Base) / White solid (HCl salt)	Hygroscopicity affects weighing accuracy.
Solubility	Soluble in MeOH, Water, DMSO; Sparingly in Hexanes	Dictates NMR solvent choice ( or ).
pKa (Calc.)	~7.8 (Amine)	Mobile phase pH must be controlled in HPLC.
Boiling Point	~210°C (Predicted)	GC-MS analysis requires derivatization to avoid thermal degradation.

## Part 2: Analytical Characterization Strategy

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The

-dimethyl amide bond exhibits restricted rotation due to partial double-bond character (resonance). At room temperature, this often results in magnetic non-equivalence of the two -methyl groups, appearing as two distinct singlets rather than one equivalent signal.

#### Protocol: $^1\text{H}$ NMR (400 MHz,

)

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL .
- Key Assignments:
  - 0.88 (t, 3H): Terminal methyl of pentyl chain.
  - 1.35 (m, 2H):  
-methylene.
  - 1.60 (m, 2H):  
-methylene.
  - 2.85 & 3.05 (s, 3H each): Diagnostic N-Me singlets. (Rotamers).
  - 3.80 (t, 1H):  
-methine (  
).
  - 8.20 (br s, 3H): Ammonium protons (if HCl salt).

Validation Criteria: Integration ratio of N-Me protons to terminal methyl must be exactly 6:3 (2:1). Deviation suggests hydrolysis to the free acid or incomplete dimethylation.

## Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

- Target Ion:

m/z.

- Fragmentation Pattern (MS/MS):

- Loss of

(17 Da).

- Loss of dimethylamine moiety (45 Da) is rare in soft ionization but possible in EI.

- -cleavage yielding the iminium ion.

## Infrared Spectroscopy (FT-IR)

- Amide I Band: 1640–1660

(C=O stretch).

- Amide II Band: Weak/Absent in tertiary amides (no N-H bending), but amine N-H scissoring appears near 1600

.

- diagnostic Value: Absence of broad OH stretch (2500-3300

) confirms absence of residual carboxylic acid precursor.

## Part 3: Impurity Profiling & Chiral Resolution

### HPLC Purity Profiling (Achiral)

This method detects synthetic byproducts such as unreacted Norvaline or coupling reagents.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 $\mu$ m).
- Mobile Phase:
  - A: 0.1% TFA in Water (Ion pairing agent required for retention of polar amine).
  - B: Acetonitrile.
- Gradient: 5% B to 60% B over 15 min.
- Detection: UV at 210 nm (Amide backbone absorbance).

## Chiral Separation (Enantiomeric Excess)

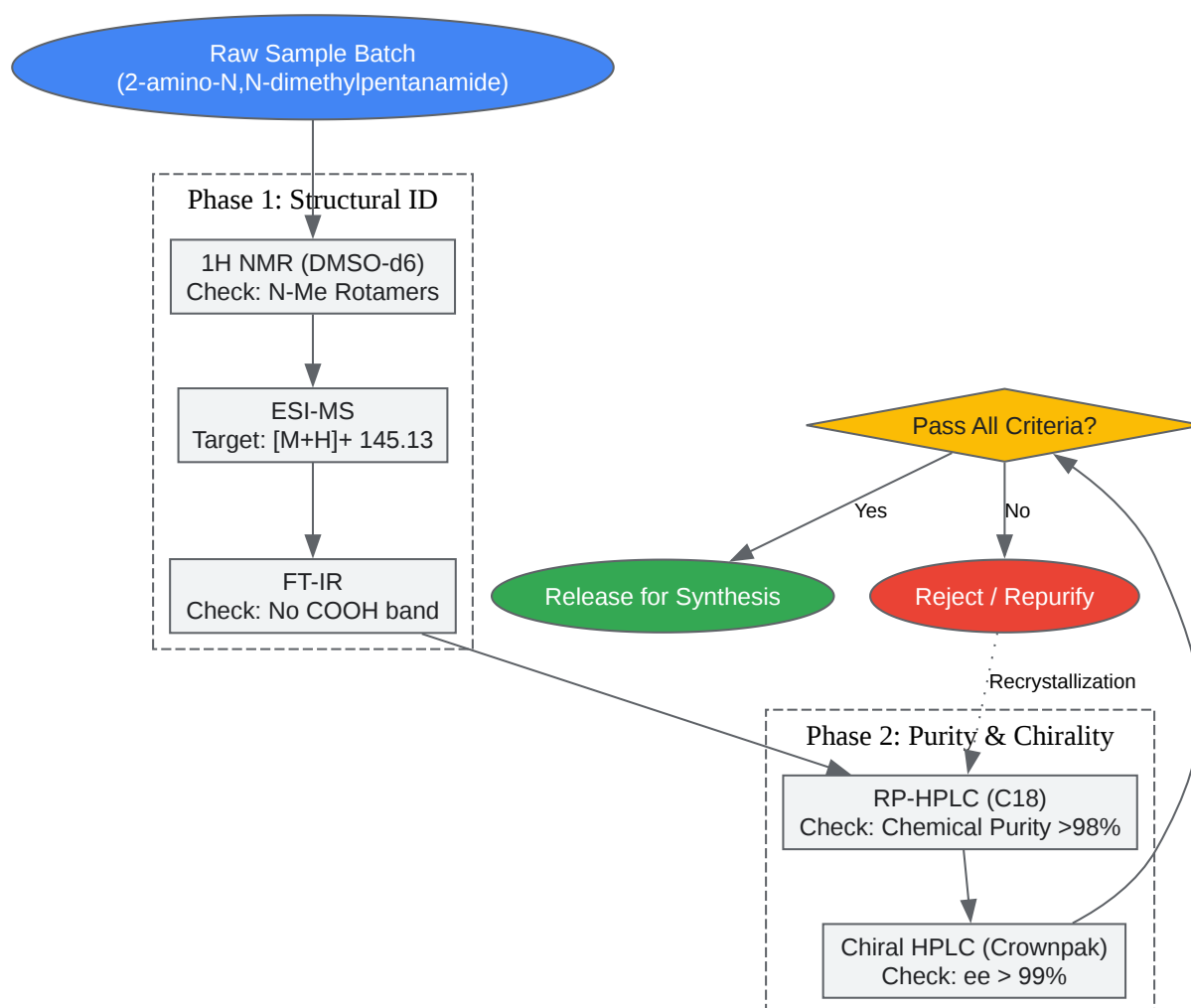
Since the biological activity of amino acid derivatives is stereospecific, separating the (S) and (R) enantiomers is mandatory.

Protocol:

- Column: Chiralpak AGP (-acid glycoprotein) or Crownpak CR(+) (Crown ether based).
  - Why Crownpak? Crown ethers complex specifically with primary amines, offering superior resolution for  
  
-amino acids/amides.
- Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).
- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.
- Acceptance Criteria: Enantiomeric purity > 99.0% ee.

## Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for characterizing a batch of **2-amino-N,N-dimethylpentanamide**, including decision gates for failure modes.

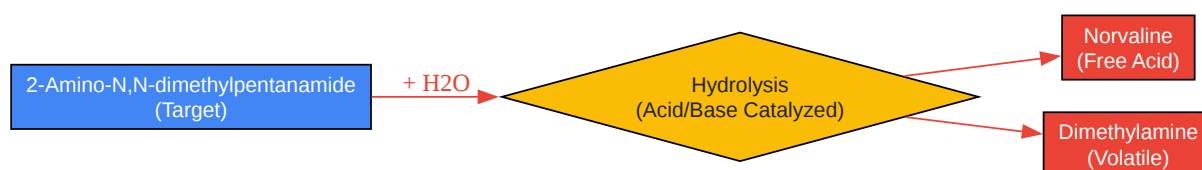


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Figure 1: Step-by-step analytical decision matrix for validating **2-amino-N,N-dimethylpentanamide** batches.

## Part 5: Stability & Degradation Pathways

Understanding degradation is vital for storage. The primary risk is hydrolysis of the amide bond, reverting the compound to Norvaline and Dimethylamine.



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Figure 2: Primary degradation pathway. Storage under anhydrous conditions (desiccator) is mandatory to prevent hydrolysis.

## Part 6: References

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amide Rotamer NMR interpretation).

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## Sources

- 1. 78608-72-7|(S)-2-Amino-N,N-dimethylpropanamide|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. 1955493-72-7|2-Amino-N,N,3,3-tetramethylbutanamide hydrochloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 1219200-57-3|2-Amino-N,N-dimethyl-propanamide hydrochloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 4. [namiki-s.co.jp](http://namiki-s.co.jp) [[namiki-s.co.jp](http://namiki-s.co.jp)]
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- [6. 29618-25-5|2-Amino-N,N-dimethyl-4-\(methylthio\)butanamide|BLD Pharm \[bldpharm.com\]](#)
- [7. 879553-73-8|2-Amino-N-methylpentanamide|BLD Pharm \[bldpharm.com\]](#)
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